D-Biotinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

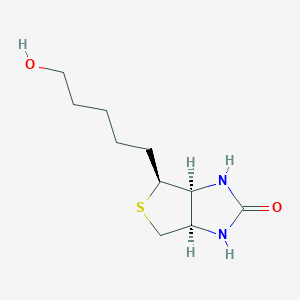

(3aS,4S,6aR)-4-(5-hydroxypentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2S/c13-5-3-1-2-4-8-9-7(6-15-8)11-10(14)12-9/h7-9,13H,1-6H2,(H2,11,12,14)/t7-,8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGIKRHKHRAAZIO-CIUDSAMLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCCO)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCCO)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53906-36-8 | |

| Record name | Biotinol, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053906368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIOTINOL, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2GT586J33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Handling of D-Biotinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Biotinol, a derivative of D-biotin (Vitamin B7), serves as a valuable tool in various biochemical applications, primarily in the preparation of biotinylated molecules for affinity chromatography and molecular labeling. Its structural similarity to D-biotin allows it to be metabolized into the active coenzyme form, participating in crucial metabolic pathways. This guide provides a comprehensive overview of the known chemical properties of this compound, detailed experimental protocols for its synthesis, purification, and analysis, and a visualization of its metabolic significance. While experimentally determined physicochemical data for this compound is limited, this guide supplements available information with predicted values and data from the well-characterized parent compound, D-biotin, to provide a thorough resource for laboratory professionals.

Chemical and Physical Properties

This compound, with the systematic IUPAC name (3aS,4S,6aR)-4-(5-hydroxypentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one, is a colorless crystalline or powdery substance.[1] It is known to be soluble in water, as well as organic solvents like alcohols and ethers.[1] Quantitative solubility has been reported in Dimethyl Sulfoxide (DMSO) at 100 mg/mL and in Methanol at 25 mg/mL.[2]

| Property | This compound (Experimental) | This compound (Predicted) | D-Biotin (for reference) |

| Molecular Formula | C₁₀H₁₈N₂O₂S | - | C₁₀H₁₆N₂O₃S |

| Molecular Weight | 230.33 g/mol [3] | - | 244.31 g/mol [4] |

| Melting Point | - | - | 231-233 °C[4] |

| Boiling Point | - | 500.0 ± 35.0 °C[1] | 573.6 ± 35.0 °C (Predicted)[4] |

| Density | - | 1.177 ± 0.06 g/cm³[1] | ~1.3 g/cm³ (Predicted)[5] |

| pKa | - | 13.90 ± 0.40[1] | 4.74 ± 0.10 (Predicted)[4] |

| Solubility in Water | Soluble[1] | - | 0.2 mg/mL at 25°C[6] |

| Solubility in DMSO | 100 mg/mL[2] | - | 49 mg/mL at 25°C[5] |

| Solubility in Methanol | 25 mg/mL[2] | - | Soluble[7] |

| Appearance | Colorless crystalline or powdery substance[1] | - | White to off-white crystalline powder[8] |

| CAS Number | 53906-36-8[3] | - | 58-85-5[4] |

Biological Activity and Metabolic Fate

This compound is orally active and is converted to D-biotin by rats.[2] As a biotin derivative, its biological significance lies in its ability to be metabolized into D-biotin, which then acts as a crucial coenzyme for five mammalian carboxylases. These enzymes are essential for key metabolic processes including gluconeogenesis, fatty acid synthesis, and amino acid catabolism.[9]

The metabolic conversion of this compound to D-biotin involves the oxidation of the terminal hydroxyl group of the pentyl side chain to a carboxylic acid. Once converted, D-biotin is covalently attached to apocarboxylases by the enzyme holocarboxylase synthetase, forming active holocarboxylases.

dot

Experimental Protocols

Synthesis of this compound from D-Biotin

This protocol describes a general method for the synthesis of this compound via the reduction of the carboxylic acid moiety of D-biotin.

Materials:

-

D-Biotin

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve D-biotin in anhydrous THF.

-

Reduction: Cool the solution to 0°C in an ice bath. Slowly add a stoichiometric excess of borane-tetrahydrofuran complex solution dropwise with continuous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to 0°C and cautiously quench the excess borane by the slow dropwise addition of 1 M HCl until the effervescence ceases.

-

Extraction: Add ethyl acetate to the mixture and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

Purification of this compound by Affinity Chromatography

This protocol outlines the purification of this compound using streptavidin-agarose affinity chromatography, which leverages the high affinity of the biotin moiety for streptavidin.

Materials:

-

Crude this compound

-

Streptavidin-agarose resin

-

Binding/Wash Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

Elution Buffer (e.g., 8 M Guanidine-HCl, pH 1.5, or by competitive elution with free biotin)

-

Chromatography column

-

Peristaltic pump (optional)

-

Fraction collector (optional)

Procedure:

-

Column Packing: Pack a chromatography column with streptavidin-agarose resin and equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.

-

Sample Loading: Dissolve the crude this compound in the Binding/Wash Buffer and load it onto the equilibrated column.

-

Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound impurities. Monitor the absorbance of the eluate at 280 nm until it returns to baseline.

-

Elution: Elute the bound this compound from the resin. This can be achieved under denaturing conditions using the Elution Buffer (e.g., 8 M Guanidine-HCl) or under native conditions by competitive elution with a high concentration of free biotin in the Binding/Wash Buffer.

-

Fraction Collection: Collect the eluted fractions.

-

Desalting/Buffer Exchange: If a denaturing elution buffer was used, the collected fractions containing the purified this compound will need to be desalted or buffer-exchanged into a suitable solvent.

dot

Analytical Characterization by High-Performance Liquid Chromatography (HPLC)

This proposed HPLC method is adapted from established methods for the analysis of D-biotin and should be suitable for the analysis of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution and an organic solvent. A common mobile phase for biotin analysis is a mixture of 0.05% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B).[5] A typical starting condition could be 80:20 (A:B).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210-220 nm.[5]

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled at 25-30°C.

Procedure:

-

Sample Preparation: Prepare a standard solution of this compound in the mobile phase or a compatible solvent (e.g., a mixture of water and methanol). Prepare the sample to be analyzed by dissolving it in the same solvent. Filter all solutions through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: The concentration of this compound in the sample can be determined by comparing the peak area of the sample to the peak area of the standard solution of a known concentration.

Safety and Handling

While this compound is generally considered safe to handle under standard laboratory conditions, appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[1] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. This compound should be stored in a cool, dry place, protected from light.[2]

Conclusion

This compound is a valuable derivative of D-biotin with significant applications in biochemical research. This guide has provided a detailed overview of its chemical properties, drawing upon both direct experimental data and well-established information for D-biotin. The provided experimental protocols for synthesis, purification, and analysis offer a practical framework for researchers working with this compound. The visualization of its metabolic fate underscores its biological relevance. As research involving biotin and its derivatives continues to expand, a thorough understanding of the properties and handling of compounds like this compound is essential for the advancement of scientific discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Biotinol, D- | C10H18N2O2S | CID 10082587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. D-Biotin CAS#: 58-85-5 [m.chemicalbook.com]

- 5. CN101504393A - HPLC measuring method for d-biotin and its impurity content - Google Patents [patents.google.com]

- 6. 58-85-5 CAS MSDS (D-Biotin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. KEGG PATHWAY: map00780 [genome.jp]

- 9. Structure and function of biotin-dependent carboxylases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Functional Groups of D-Biotinol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, functional groups, and relevant biochemical pathways of D-Biotinol. This compound, a derivative of D-Biotin (Vitamin B7), is a valuable tool in various biochemical applications, including its use as a nutritional supplement and in bioconjugation techniques.

Chemical Structure and Functional Groups

This compound, systematically named (3aS,4S,6aR)-4-(5-hydroxypentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one, is the alcohol analog of D-Biotin.[1] Its molecular formula is C₁₀H₁₈N₂O₂S, with a molecular weight of 230.33 g/mol .[1][2] The core of the molecule consists of a bicyclic system where a tetrahydrothiophene ring is fused to an imidazolidin-2-one ring. A five-carbon chain with a terminal hydroxyl group extends from the tetrahydrothiophene ring.

The key functional groups present in the this compound structure are:

-

Cyclic Urea (Imidazolidin-2-one): This is a five-membered ring containing two nitrogen atoms and a carbonyl group. This rigid, heterocyclic core is crucial for its biological recognition.

-

Thioether: A sulfur atom is incorporated into the tetrahydrothiophene ring. This feature is important for the overall three-dimensional structure of the molecule.

-

Primary Alcohol (Hydroxyl Group): The valeric acid side chain of D-Biotin is reduced to a primary alcohol in this compound. This hydroxyl group provides a reactive site for conjugation and alters the molecule's polarity and metabolic fate compared to D-Biotin.

Caption: Chemical structure of this compound.

Quantitative Structural Data

| Parameter | Bond/Angle | Computed Value (Å or °) | Experimental Value (Å or °) |

| Bond Lengths | C2-N1 | 1.396 | 1.331 |

| C2-N3 | 1.396 | 1.328 | |

| C4-C3a | 1.564 | 1.550 | |

| C4-S5 | 1.859 | 1.821 | |

| S5-C6 | 1.859 | 1.810 | |

| C6-C6a | 1.564 | 1.540 | |

| Bond Angles | N1-C2-N3 | 109.9 | 110.8 |

| C2-N3-C3a | 112.5 | 112.1 | |

| N3-C3a-C4 | 104.2 | 104.0 | |

| C3a-C4-S5 | 105.8 | 106.1 | |

| C4-S5-C6 | 90.5 | 92.5 | |

| S5-C6-C6a | 105.8 | 106.5 |

Table 1: Selected computed and experimental bond lengths and angles for the core structure of D-Biotin. These values are expected to be very similar in this compound.[1]

Experimental Protocols

Synthesis of this compound from D-Biotin

A common method for the synthesis of this compound involves the reduction of the carboxylic acid group of D-Biotin.

Methodology:

-

Esterification: D-Biotin is first converted to its methyl or ethyl ester to increase its solubility in organic solvents and to activate the carboxyl group for reduction. This can be achieved by reacting D-Biotin with methanol or ethanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride) and heating the mixture under reflux.

-

Reduction: The resulting biotin ester is then reduced to this compound using a suitable reducing agent. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is typically carried out at room temperature or under gentle reflux.

-

Quenching and Workup: After the reduction is complete, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts.

-

Purification: The crude this compound is then extracted from the reaction mixture using an organic solvent. The product can be further purified by column chromatography on silica gel.

Signaling Pathways and Logical Relationships

This compound is known to be converted to D-Biotin in vivo, particularly in rats.[3] This metabolic conversion is an oxidation process where the primary alcohol of this compound is converted to a carboxylic acid. While the specific enzymes responsible for this conversion in the context of this compound have not been fully elucidated, the general pathway for the in-vivo oxidation of primary alcohols involves a two-step process catalyzed by dehydrogenases.

The following diagram illustrates the logical workflow of this metabolic pathway.

Caption: Metabolic conversion of this compound to D-Biotin.

References

An In-depth Technical Guide to the Synthesis and Purification of D-Biotinol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of D-Biotinol, a derivative of D-Biotin (Vitamin B7). The methodologies detailed herein are compiled to assist researchers in the efficient production of high-purity this compound for a variety of scientific applications.

Introduction

This compound, the alcohol analogue of D-Biotin, is a valuable compound in various fields of biochemical research. Its synthesis is primarily achieved through the reduction of the carboxylic acid moiety of D-Biotin. This conversion allows for further chemical modifications and applications where the alcohol functionality is desired. This document outlines a standard laboratory-scale synthesis and subsequent purification strategies to obtain this compound with high purity.

Synthesis of this compound via Reduction of D-Biotin

The most common and straightforward method for the synthesis of this compound is the reduction of D-Biotin's carboxylic acid to a primary alcohol. This transformation is typically accomplished using a suitable reducing agent, such as sodium borohydride in an appropriate solvent.

Experimental Protocol: Reduction of D-Biotin

This protocol is based on established chemical principles for the reduction of carboxylic acids.

Materials:

-

D-Biotin

-

Sodium borohydride (NaBH₄)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), 1 M solution

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve D-Biotin in anhydrous DMF. The concentration may vary, but a starting point of 0.2 M is recommended.

-

Cooling: Place the flask in an ice bath and cool the solution to 0°C with gentle stirring.

-

Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in small portions. A molar excess of NaBH₄ (e.g., 2-4 equivalents) is typically required for the reduction of a carboxylic acid.

-

Reaction: Allow the reaction mixture to stir at 0°C for one hour, then let it warm to room temperature and continue stirring for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the flask again in an ice bath and cautiously quench the excess NaBH₄ by the slow, dropwise addition of 1 M HCl until the pH of the solution is acidic (pH ~2-3). This step should be performed in a well-ventilated fume hood as hydrogen gas will be evolved.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Add ethyl acetate to extract the this compound. Perform the extraction three times with equal volumes of ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

Purification of this compound

The crude this compound obtained from the synthesis typically requires purification to remove unreacted starting materials, byproducts, and residual solvent. The two primary methods for purification are recrystallization and column chromatography.

Experimental Protocol: Recrystallization

Recrystallization is an effective method for purifying solid compounds. The choice of solvent is critical for successful recrystallization. For D-Biotin, hot water or a mixture of a lower alkyl alcohol and water is effective, and a similar system is expected to work for this compound[1][2].

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of a mixture of ethanol and water (e.g., 9:1 v/v).

-

Heating: Gently heat the mixture on a hot plate with stirring until the this compound is completely dissolved. If it does not dissolve, add small portions of the hot solvent mixture until a clear solution is obtained.

-

Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. As the solution cools, this compound crystals should form. To maximize crystal formation, the flask can be subsequently placed in an ice bath.

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified this compound crystals in a vacuum oven at a low temperature.

Experimental Protocol: Silica Gel Column Chromatography

For smaller scale purifications or when recrystallization is not effective, silica gel column chromatography can be employed.

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Eluent (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes)

-

Chromatography column

-

Collection tubes

-

TLC plates and developing chamber

Procedure:

-

Column Packing: Prepare a silica gel column using the chosen eluent system.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

-

Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, is often effective. For biotin derivatives, a common eluent system is a mixture of dichloromethane and methanol or ethyl acetate and hexanes[3].

-

Fraction Collection: Collect fractions of the eluate in separate tubes.

-

Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

-

Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table summarizes the quantitative data associated with the synthesis and properties of this compound.

| Parameter | Value | Reference |

| Synthesis | ||

| Starting Material | D-Biotin | |

| Reducing Agent | NaBH₄ | |

| Solvent | DMF | |

| Reported Yield | Up to 94%* | [4] |

| Properties | ||

| Molecular Formula | C₁₀H₁₈N₂O₂S | [5] |

| Molecular Weight | 230.33 g/mol | [5] |

| Purity (Commercial) | ≥98% | [5] |

*Note: The 94% yield is reported for the reduction of a biotin intermediate and serves as a representative value for this type of chemical transformation.

Visualization of Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for this compound Synthesis and Purification.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. The described protocols for reduction, recrystallization, and column chromatography are robust and can be adapted to various laboratory settings. By following these methodologies, researchers can reliably produce high-purity this compound for their specific research needs.

References

- 1. CN101195629B - D-biotin purification process - Google Patents [patents.google.com]

- 2. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. Chiral separation with novel (S)-biotin-bonded silica gel for liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Interaction of D-Biotinol with Avidin

For Researchers, Scientists, and Drug Development Professionals

Abstract: The interaction between biotin and avidin is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the femtomolar range.[1] This remarkable affinity has made the biotin-avidin system a cornerstone of numerous biotechnological applications, from immunoassays to affinity chromatography and targeted drug delivery.[2][3] This technical guide delves into the core mechanism of this interaction, with a specific focus on D-Biotinol, a derivative of D-Biotin where the carboxylic acid moiety is reduced to a primary alcohol. While the D-Biotin-avidin interaction is extensively characterized, literature specifically detailing the this compound-avidin interaction is less abundant. Therefore, this guide will leverage the comprehensive understanding of the canonical D-Biotin-avidin complex to infer and discuss the mechanistic nuances of the this compound-avidin interaction. We will explore the structural basis of binding, the thermodynamics and kinetics that govern the association, and provide detailed experimental protocols for characterization. All quantitative data for the well-studied D-Biotin-avidin interaction is presented in structured tables to serve as a valuable reference point for researchers investigating this compound and other biotin derivatives.

Introduction to the Avidin-Biotin(ol) System

Avidin, a tetrameric glycoprotein found in egg whites, possesses four identical binding sites, each capable of sequestering one molecule of biotin (Vitamin B7).[1] The binding is characterized by a high degree of specificity and an exceptionally low dissociation rate, rendering the complex essentially irreversible under physiological conditions.[1] this compound, as a derivative of D-Biotin, is expected to retain the fundamental binding features conferred by the bicyclic ureido and tetrahydrothiophene rings, which are crucial for the interaction. However, the modification of the valeric acid side chain's terminal carboxyl group to a hydroxyl group is anticipated to modulate the binding affinity and kinetics. Understanding these modifications is critical for the rational design of biotin-based probes, affinity matrices, and drug delivery systems where controlled binding and release may be desirable.

Structural Basis of the Interaction

The three-dimensional structures of avidin and its complex with D-Biotin have been elucidated by X-ray crystallography, providing a detailed map of the molecular interactions at the binding site.[4][5] Each biotin-binding pocket is a deep, pear-shaped cavity within the beta-barrel structure of an avidin monomer.[6]

The binding of D-Biotin is mediated by a combination of extensive hydrogen bonding and hydrophobic interactions.[4] The ureido ring of biotin forms several key hydrogen bonds with amino acid residues in the binding pocket. The valeric acid side chain also contributes to the binding affinity, with its carboxylate group forming a crucial hydrogen bond with a tyrosine residue (Tyr-33) in the avidin binding site.[7]

For this compound, the replacement of the terminal carboxylate with a hydroxyl group would disrupt this specific hydrogen bond with Tyr-33. While the hydroxyl group is still capable of forming hydrogen bonds, the geometry and charge distribution are different from a carboxylate group. This alteration is expected to result in a lower binding affinity for this compound compared to D-Biotin. The remainder of the valeric acid chain and the bicyclic core of this compound would likely still engage in the conserved network of hydrophobic and hydrogen-bonding interactions within the avidin pocket.

Thermodynamics of the Interaction

The binding of D-Biotin to avidin is a thermodynamically highly favorable process, characterized by a large negative change in Gibbs free energy (ΔG).[8] Isothermal Titration Calorimetry (ITC) has been a key technique for dissecting the thermodynamic parameters of this interaction.[8][9] The binding is strongly exothermic, with a significant negative enthalpy change (ΔH), indicating the formation of favorable bonds.[10][11] The entropy change (ΔS) for the reaction is near zero, suggesting that the increase in entropy from the displacement of water molecules from the binding site is counterbalanced by the decrease in conformational entropy of the ligand upon binding.[10][11]

For this compound, it is hypothesized that the enthalpy of binding would be less negative compared to D-Biotin due to the loss of a strong hydrogen bond. The change in entropy is more difficult to predict but would likely be influenced by differences in the solvation of the hydroxyl group versus the carboxylate group and any resulting changes in the dynamics of the protein and ligand.

Table 1: Thermodynamic Parameters of D-Biotin Binding to Avidin

| Parameter | Value | Conditions | Reference |

| Dissociation Constant (Kd) | ~10-15 M | pH 7.4 | [12][13] |

| Association Constant (Ka) | ~1015 M-1 | pH 7.4 | [14] |

| Gibbs Free Energy (ΔG) | -20.4 kcal/mol | pH 7.4, 25°C | [8] |

| Enthalpy (ΔH) | -23.4 kcal/mol | pH 7.4, 25°C | [8] |

| Entropy (ΔS) | ~0 cal/mol·K | pH 7.4, 25°C | [10][11] |

| Heat Capacity (ΔCp) | -461 cal/mol·K | pH 7.4 | [8] |

Kinetics of the Interaction

The kinetics of the D-Biotin-avidin interaction are characterized by a very rapid association rate (kon) and an extremely slow dissociation rate (koff).[13][15] This combination of fast binding and slow release contributes to the exceptional stability of the complex.[13][15] Surface Plasmon Resonance (SPR) and stopped-flow methodologies are commonly employed to measure these kinetic parameters.[13][16]

The modification in this compound is expected to primarily affect the dissociation rate constant (koff). With a weaker hydrogen bond at the terminus of the side chain, the energy barrier for dissociation would likely be lower, leading to a faster koff and, consequently, a higher Kd. The association rate (kon) may be less affected, as the initial recognition and entry into the binding pocket are largely driven by the bicyclic core of the molecule.

Table 2: Kinetic Parameters of D-Biotin Binding to Avidin

| Parameter | Value | Method | Reference |

| Association Rate (kon) | 105 - 107 M-1s-1 | Stopped-flow | [13][15] |

| Dissociation Rate (koff) | ~10-6 s-1 | SPR | [17] |

Experimental Protocols

Protocol 1: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of Ka, ΔH, and the stoichiometry (n) of the interaction.[14]

Objective: To determine the thermodynamic profile of this compound binding to avidin.

Materials:

-

Avidin (lyophilized powder)

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Isothermal Titration Calorimeter

Procedure:

-

Sample Preparation:

-

Prepare a 20-50 µM solution of avidin in PBS. The concentration should be accurately determined by UV-Vis spectrophotometry.

-

Prepare a 200-500 µM solution of this compound in the same PBS buffer. The concentration should be at least 10-fold higher than the avidin concentration.

-

Thoroughly degas both solutions before use.

-

-

ITC Experiment:

-

Load the avidin solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform an initial injection of a small volume (e.g., 1 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 10-20 injections of 2-5 µL each) at regular intervals (e.g., 150 seconds).

-

Record the heat changes after each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of this compound to avidin.

-

Fit the data to a suitable binding model (e.g., a one-site binding model) to determine Ka, ΔH, and n.

-

Calculate ΔG and ΔS using the equations: ΔG = -RTln(Ka) and ΔG = ΔH - TΔS.

-

Protocol 2: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at a sensor surface, providing kinetic data (kon and koff).[16]

Objective: To determine the association and dissociation rates of this compound binding to immobilized avidin.

Materials:

-

SPR instrument

-

Sensor chip with a carboxymethylated dextran surface (e.g., CM5)

-

Avidin

-

This compound

-

Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine)

-

Running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

Procedure:

-

Avidin Immobilization:

-

Activate the sensor surface by injecting a mixture of NHS and EDC.

-

Inject a solution of avidin (e.g., 50 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface to allow for covalent coupling.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

-

Kinetic Analysis:

-

Prepare a series of concentrations of this compound in running buffer (e.g., ranging from nanomolar to micromolar concentrations).

-

Inject the this compound solutions over the immobilized avidin surface at a constant flow rate. This is the association phase.

-

Switch back to running buffer to monitor the dissociation of the complex. This is the dissociation phase.

-

Regenerate the sensor surface between different this compound concentrations if necessary, using a mild regeneration solution (e.g., a short pulse of a low pH buffer).

-

-

Data Analysis:

-

The SPR signal (response units, RU) is plotted against time to generate sensorgrams.

-

Fit the association and dissociation phases of the sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).

-

Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = koff / kon).

-

Visualizations

Logical Workflow for Investigating this compound-Avidin Interaction

Caption: Experimental workflow for characterizing the this compound-avidin interaction.

Hypothesized Interaction of this compound in the Avidin Binding Pocket

Caption: Key molecular interactions between this compound and the avidin binding site.

References

- 1. Avidin - Wikipedia [en.wikipedia.org]

- 2. What Is Avidin: Overview, Application, & Industry Uses [excedr.com]

- 3. southernbiotech.com [southernbiotech.com]

- 4. Three-dimensional structures of avidin and the avidin-biotin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Three-dimensional structures of avidin and the avidin-biotin complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The X-ray three-dimensional structure of avidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on the biotin-binding sites of avidin and streptavidin. Tyrosine residues are involved in the binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thermodynamic analysis of biotin binding to avidin. A high sensitivity titration calorimetric study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effects of temperature on streptavidin-biotin binding using affinity isothermal titration calorimetry [aimspress.com]

- 10. Thermodynamics of the binding of biotin and some analogues by avidin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thermodynamics of the binding of biotin and some analogues by avidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin | PLOS One [journals.plos.org]

- 14. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A surface plasmon resonance immunosensor based on the streptavidin-biotin complex [pubmed.ncbi.nlm.nih.gov]

- 17. Kinetics and thermodynamics of biotinylated oligonucleotide probe binding to particle-immobilized avidin and implications for multiplexing applications - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Biotinol solubility in aqueous and organic solvents

A Technical Guide to the Solubility of D-Biotin

A Note on D-Biotinol vs. D-Biotin: This guide focuses on the solubility of D-Biotin, also known as Vitamin B7 or Vitamin H. The initial request for "this compound" yielded limited solubility data. This compound is a distinct chemical entity, a reduced form of D-Biotin, for which public data is scarce. Given the extensive information available for D-Biotin, a crucial coenzyme in various metabolic processes, this guide presumes a likely interest in the more common and researched compound. The limited available data for this compound is, however, presented for clarity.

This technical document provides a comprehensive overview of the solubility of D-Biotin in various aqueous and organic solvents, intended for researchers, scientists, and professionals in drug development.

This compound Solubility

Quantitative solubility data for this compound is sparse. The following table summarizes the available information.

| Solvent | Solubility | Conditions |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Requires ultrasonic treatment[1][2] |

| Methanol | 25 mg/mL | Requires ultrasonic treatment[1][2] |

| Not Specified | ≥ 2.5 mg/mL (10.85 mM); Clear solution | -[3] |

D-Biotin Solubility Profile

D-Biotin is a white to off-white crystalline powder.[4] Its solubility is a critical factor in its formulation for various applications, from dietary supplements to biochemical assays.

Aqueous Solubility

D-Biotin is slightly soluble in water. Its solubility is significantly influenced by temperature and pH.

| Solvent | Solubility | Temperature (°C) |

| Water | 22 mg/100 mL | 25 |

| Water | 0.2 mg/mL (equivalent to 20 mg/100mL)[5][6][7] | Not Specified |

| Hot Water | More soluble than in cold water[5][6][7][8][9] | Elevated |

The solubility of D-Biotin in aqueous solutions increases in the presence of dilute alkalies.[5][8][9]

| Alkaline Solution | Solubility | Temperature (°C) |

| Aqueous basic salt buffer | 5 mg/mL[10] | Not Specified |

| 2 M Ammonium hydroxide | 50 mg/mL[8][9] | Not Specified |

| 2 M NaOH | 50 mg/mL[5] | Not Specified |

| 0.1 M NaOH | 10 mg/mL | 25 |

Organic Solvent Solubility

The solubility of D-Biotin in organic solvents varies considerably.

| Solvent | Solubility | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | 49 mg/mL[5][10][11] | 25 |

| Ethanol (95%) | 80 mg/100 mL[7][8][9] | 25 |

| Methanol | ~1 g/100 mL[12] | Not Specified |

| Dimethylformamide (DMF) | 1.7 mg/mL[8][9] | Not Specified |

| Acetone | Soluble[12] | Not Specified |

| Benzene | Soluble[6][7] | Not Specified |

| Methyl Ethyl Ketone | Soluble[12] | Not Specified |

| Cyclohexene | Soluble[12] | Not Specified |

| Saturated & Paraffin Hydrocarbons | Insoluble[12] | Not Specified |

Contradictory data exists for some solvents, with some sources describing D-Biotin as "hardly soluble" or "insoluble" in ethanol and "practically insoluble" in acetone.[4][13] This may be due to differences in experimental conditions or purity of the materials used.

Experimental Protocols for Solubility Determination

Several methods are employed to determine the solubility of compounds like D-Biotin. Below are summaries of relevant experimental approaches.

Static Equilibrium Method

A common method for determining solubility involves creating a saturated solution at a specific temperature and then measuring the concentration of the solute.

-

Sample Preparation: An excess amount of D-Biotin is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached. This can range from several hours to days.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Concentration Analysis: The concentration of D-Biotin in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or by gravimetric analysis after solvent evaporation.

Dynamic (Synthetic) Method

A dynamic or synthetic method involves observing the dissolution of the solute as the temperature is changed.

-

Sample Preparation: A known amount of D-Biotin and solvent are placed in a vessel equipped with a stirrer and a temperature sensor.

-

Heating and Observation: The suspension is heated at a controlled rate while being stirred.

-

Dissolution Point Determination: The temperature at which the last solid particles dissolve is recorded as the solubility temperature for that specific concentration. A laser monitoring technique can be used to precisely detect the point of complete dissolution.[14]

-

Data Correlation: The experiment is repeated with different compositions to generate a solubility curve over a range of temperatures. The data can then be correlated using thermodynamic models such as the modified Apelblat equation or the van't Hoff equation.[14]

General Protocol for Assessing Solubility in Biological Media

For applications in cell culture and other biological systems, a tiered approach is often used to find a suitable solvent.

-

Tier 1 (Aqueous Media): The solubility of the test chemical is first assessed in the relevant cell culture medium.

-

Tier 2 (Organic Solvents): If solubility in aqueous media is insufficient, strong organic solvents are tested. Dimethyl sulfoxide (DMSO) is a common first choice, followed by ethanol.

-

Mechanical Assistance: To aid dissolution, various techniques can be employed sequentially:

-

Vortexing at room temperature.

-

Sonication in a water bath.

-

Warming the solution (e.g., to 37°C).[15]

-

Signaling and Metabolic Pathways Involving D-Biotin

D-Biotin plays a crucial role as a covalently bound coenzyme for several carboxylases. These enzymes are vital for key metabolic pathways.

The Biotin Cycle: Coenzyme Function

Biotin is essential for the activity of five mammalian carboxylases involved in gluconeogenesis, fatty acid synthesis, and the catabolism of branched-chain amino acids.[16] The biotin cycle illustrates how biotin is attached to these enzymes to activate them and then recycled.

Caption: The Biotin Cycle illustrates the activation and recycling of biotin as a coenzyme.

Biotin Deficiency and mTOR Signaling

Recent research has indicated that biotin deficiency can lead to pro-inflammatory responses in human immune cells. This has been linked to the activation of the mTOR (mammalian target of rapamycin) signaling pathway.

Caption: Biotin deficiency can activate the mTOR pathway, promoting inflammatory responses.[17]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Imidazolidines | Ambeed.com [ambeed.com]

- 4. wle-bio.com [wle-bio.com]

- 5. Biotin - LKT Labs [lktlabs.com]

- 6. D-Biotin | 58-85-5 [chemicalbook.com]

- 7. D-Biotin CAS#: 58-85-5 [m.chemicalbook.com]

- 8. 101.200.202.226 [101.200.202.226]

- 9. D-Biotin, MP Biomedicals 500 mg | Buy Online | MP Biomedicals, Inc | Fisher Scientific [fishersci.com]

- 10. adipogen.com [adipogen.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chibiotech.com [chibiotech.com]

- 14. researchgate.net [researchgate.net]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. [Importance of biotin metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biotin Deficiency Induces Th1- and Th17-Mediated Proinflammatory Responses in Human CD4+ T Lymphocytes via Activation of the mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of D-Biotinol Under Diverse pH Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of D-Biotinol (commonly referred to as D-Biotin) under various pH conditions. D-Biotin, a water-soluble B-vitamin, is crucial for various metabolic processes. Understanding its stability is paramount for the formulation of pharmaceuticals, dietary supplements, and other commercial products to ensure potency and shelf-life.

Executive Summary

D-Biotin exhibits moderate stability in aqueous solutions. It is generally stable in neutral and moderately acidic environments (pH 4-9) for extended periods.[1][2] However, its degradation is accelerated under strongly acidic or alkaline conditions and upon exposure to UV light.[1][3] The primary degradation pathway is believed to involve the hydrolytic opening of the ureido ring structure.[4] This guide synthesizes the available quantitative data, outlines experimental protocols for stability testing, and provides visualizations of the degradation pathway and experimental workflows.

Quantitative Stability Data

| pH Condition | Reagent | Temperature | Duration | Degradation (%) | Degradation Product(s) | Reference |

| Strongly Acidic | 2.5 M HCl | Room Temperature | 30 minutes | ~11% | One major degradation product observed | [4] |

| Neutral | Methanol / Water | 100°C | 5 hours | ~4% | No significant degradation products detected | [4] |

| Strongly Alkaline | 3.0 M NaOH | Room Temperature | 30 minutes | 15-18% | One major degradation product observed (same as acidic) | [4] |

Experimental Protocols

This section details the methodologies for conducting a forced degradation study to assess the stability of D-Biotin under different pH conditions.

Forced Hydrolytic Degradation Study

Objective: To evaluate the stability of D-Biotin in acidic, neutral, and alkaline conditions.

Materials:

-

D-Biotin reference standard

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Methanol, HPLC grade

-

Water, HPLC grade

-

Volumetric flasks

-

pH meter

Procedure:

-

Acidic Degradation:

-

Prepare a stock solution of D-Biotin in a suitable solvent (e.g., methanol or water).

-

In a volumetric flask, add a known volume of the D-Biotin stock solution.

-

Add a specific concentration of HCl (e.g., 2.5 M) to the flask.[4]

-

Maintain the solution at a controlled temperature (e.g., room temperature) for a defined period (e.g., 30 minutes).[4]

-

At specified time points, withdraw aliquots and neutralize them with an equivalent concentration of NaOH to halt the degradation.

-

Dilute the neutralized sample to a suitable concentration for analysis.

-

-

Alkaline Degradation:

-

Follow the same initial steps as for acidic degradation.

-

Add a specific concentration of NaOH (e.g., 3.0 M) to the flask.[4]

-

Maintain the solution at a controlled temperature for a defined period.[4]

-

At specified time points, withdraw aliquots and neutralize them with an equivalent concentration of HCl.

-

Dilute the neutralized sample for analysis.

-

-

Neutral Degradation:

-

Prepare a solution of D-Biotin in a neutral solvent (e.g., a mixture of methanol and water).[4]

-

Subject the solution to stress conditions, such as heating at 100°C for several hours, to assess thermal and neutral hydrolytic stability.[4]

-

At specified time points, withdraw aliquots and cool them to room temperature before analysis.

-

Stability-Indicating Analytical Method (HPLC)

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating D-Biotin from its degradation products.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 150 x 4.6 mm, 3 µm particle size)[5]

Chromatographic Conditions (Example):

-

Mobile Phase: A mixture of a buffer (e.g., 0.05% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 70:30 v/v).[6]

-

Flow Rate: 1.0 mL/min[6]

-

Column Temperature: 40°C[5]

-

Injection Volume: 10 µL

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of D-Biotin and its degradation products.

Visualizations

Proposed Degradation Pathway of D-Biotin

The primary proposed mechanism for the degradation of D-Biotin under both acidic and basic conditions is the hydrolysis of the ureido ring. This leads to the formation of an opened-chain urea derivative.

References

- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 2. usbio.net [usbio.net]

- 3. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hydrolytic stress degradation study and concomitant HPTLC estimation of thioctic acid and biotin in their combined capsules: greenness, blueness and whiteness assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

- 6. CN101504393A - HPLC measuring method for d-biotin and its impurity content - Google Patents [patents.google.com]

D-Biotinol: A Technical Guide to Laboratory Safety and Handling

Introduction to D-Biotinol

This compound is a derivative of D-Biotin (also known as Vitamin H or Vitamin B7), where the carboxylic acid group of biotin is reduced to a hydroxyl group. It is used in biochemical research and has been noted as a nutritional substitute for D-Biotin in some biological systems, including for certain microorganisms like Lactobacillus arabinosus and in rats, where it can be converted to biotin.[1] Its primary laboratory application is likely in the synthesis of biotinylated molecules for various assays.

Hazard Identification and Classification

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, a definitive hazard classification is not available. For the closely related compound, D-Biotin, most safety data sheets indicate that it is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008.[2][3][4] However, as a matter of good laboratory practice, all chemicals should be handled with care.

General Safety Precautions:

-

Assume the substance has not been fully investigated for all potential hazards.

-

Avoid inhalation of dust.

-

Avoid contact with eyes, skin, and clothing.

-

Wear appropriate personal protective equipment (PPE).

Physical and Chemical Properties

Limited specific data for this compound is available. The following table summarizes the known properties of this compound and provides a comparison with D-Biotin.

| Property | This compound | D-Biotin |

| CAS Number | 53906-36-8[1] | 58-85-5[3] |

| Molecular Formula | C₁₀H₁₈N₂O₂S[1] | C₁₀H₁₆N₂O₃S[3] |

| Molecular Weight | 230.33 g/mol [1] | 244.31 g/mol [3] |

| Appearance | White to off-white solid[1] | White crystalline powder[5] |

| Solubility | Soluble in DMSO and Methanol[1] | Slightly soluble in water, soluble in dilute alkali hydroxide solution, alcohol and ether.[5] |

| Melting Point | Not available | 231-233 °C[3] |

| Boiling Point | Not available | Not available |

| Density | Not available | Not available |

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling:

-

Ventilation: Use in a well-ventilated area. Local exhaust ventilation is recommended to minimize dust exposure.[6]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or glasses.

-

Hand Protection: Wear compatible chemical-resistant gloves.[3]

-

Body Protection: Wear a lab coat or other protective clothing.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]

-

Dust Control: Avoid generating dust. Use appropriate tools to handle the solid material.

Storage:

-

Temperature: Store at -20°C.[1]

-

Light and Air: Protect from light and store under a nitrogen atmosphere.[1]

-

Containers: Keep containers tightly closed in a dry and well-ventilated place.[6]

-

Incompatibilities: Based on data for D-Biotin, avoid strong oxidizing agents.[5]

First Aid Measures

In the event of exposure, follow these first-aid measures. These are based on general laboratory practice and data for D-Biotin.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3] |

| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[3] |

Accidental Release Measures

In case of a spill, follow these procedures:

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE. Avoid breathing dust.

-

Environmental Precautions: Prevent the material from entering drains or waterways.[2]

-

Containment and Cleanup:

-

For small spills, carefully sweep up the solid material and place it in a suitable, labeled container for disposal.[7]

-

Avoid generating dust during cleanup.

-

Clean the spill area with a damp cloth.

-

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain.[2]

Experimental Protocols

As no specific experimental protocols for this compound are readily available, a general protocol for handling a non-hazardous solid chemical and a general procedure for biotinylation are provided below.

General Protocol for Handling a Solid Chemical:

References

Commercial Sourcing and Technical Guide for High-Purity D-Biotinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial landscape for high-purity D-Biotinol (CAS 53906-36-8), a reduced derivative of D-Biotin (Vitamin B7). This document outlines key commercial suppliers, available purity specifications, and provides a representative analytical protocol for quality assessment. Furthermore, it illustrates critical workflows and metabolic relationships to support research and development activities.

Introduction to this compound

This compound, also known as (+)-Biotinol, is the alcohol analog of D-Biotin, where the carboxylic acid group is reduced to a primary alcohol. While D-Biotin is a well-established coenzyme for carboxylase enzymes vital in the metabolism of fats, proteins, and carbohydrates, this compound serves as a valuable chemical intermediate and research tool. It can be used in the synthesis of biotinylated probes and materials where the terminal hydroxyl group allows for different conjugation chemistries compared to the parent carboxylic acid. Early studies have also indicated that this compound can be metabolized and converted to D-Biotin in vivo, making it a compound of interest in nutritional and metabolic research.

Commercial Suppliers and Purity Specifications

The availability of high-purity this compound is critical for reproducible scientific outcomes. A survey of prominent chemical suppliers indicates that this compound is available for research purposes, typically with purities exceeding 95%. Below is a summary of offerings from several international suppliers.

Table 1: Commercial Supplier Purity Specifications for this compound (CAS 53906-36-8)

| Supplier | Catalog Number | Purity Specification |

| MedchemExpress | HY-W096159 | 97.06% |

| ChemScene | CS-0147812 | ≥98% |

| Benchchem | B2648279 | Not specified (typically ≥98%) |

| DempoChem | DC147812 | ≥98% |

| Precise PEG | AAD-5538 | >96% |

| abcr GmbH | AB491319 | 95% |

Table 2: Availability of Quality Control Documentation

| Supplier | Certificate of Analysis (COA) | HPLC | H-NMR | LC-MS |

| MedchemExpress | Available | Available | Available | Available |

| ChemScene | Available upon request | Available upon request | Available upon request | Available upon request |

| DempoChem | Available upon request | Available upon request | Available upon request | Available upon request |

Analytical Methods and Experimental Protocols

Ensuring the purity and identity of this compound is paramount. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for this purpose. While supplier-specific protocols are proprietary, a general method can be adapted from established procedures for biotin and its derivatives.

Representative Experimental Protocol: Purity Determination of this compound by HPLC

This protocol describes a general procedure for determining the purity of a this compound sample using a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with UV detection.

1. Objective: To quantify the purity of a this compound sample and identify any related impurities.

2. Materials and Reagents:

-

This compound sample

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Trifluoroacetic acid (TFA), HPLC grade

-

Volumetric flasks, pipettes, and autosampler vials

3. Instrumentation:

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Data acquisition and analysis software.

4. Chromatographic Conditions:

-

Mobile Phase A: 0.05% (v/v) TFA in water.

-

Mobile Phase B: 0.05% (v/v) TFA in acetonitrile.

-

Gradient Elution:

-

0-5 min: 80% A, 20% B

-

5-25 min: Linear gradient to 40% A, 60% B

-

25-30 min: Hold at 40% A, 60% B

-

30-31 min: Linear gradient back to 80% A, 20% B

-

31-40 min: Re-equilibration at 80% A, 20% B

-

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm.[1]

-

Injection Volume: 10 µL.

5. Procedure:

-

Standard Preparation: Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in the initial mobile phase (80% A, 20% B) in a 10 mL volumetric flask to create a 1 mg/mL stock solution. Prepare a working standard of 0.1 mg/mL by diluting the stock solution.

-

Sample Preparation: Prepare a sample solution with the same concentration as the working standard (0.1 mg/mL) using the this compound sample to be tested.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.

-

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

-

Key Workflows and Metabolic Context

Visualizing workflows and biological pathways provides a clearer understanding of the product's quality control lifecycle and its relevance in a biological system.

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control and analysis of a high-purity chemical standard like this compound.

Caption: Quality control workflow for high-purity this compound.

Metabolic Relationship of this compound

This compound is not a primary actor in known signaling pathways but is relevant due to its relationship with D-Biotin. The following diagram shows the simple metabolic conversion that makes it biologically active.

Caption: Metabolic conversion of this compound to active D-Biotin.

References

Methodological & Application

Application Notes and Protocols for Cell Surface Protein Labeling using Amine-Reactive Biotinylation Reagents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the selective labeling of cell surface proteins using membrane-impermeable biotinylation reagents. This technique is crucial for studying protein trafficking, identifying cell surface receptors, and understanding the dynamics of the plasma membrane proteome.

Introduction

The study of cell surface proteins is fundamental to understanding cellular communication, signal transduction, and disease pathogenesis. Biotinylation, the process of covalently attaching biotin to a molecule, is a powerful technique for labeling and subsequently isolating cell surface proteins. This protocol focuses on the use of N-hydroxysuccinimide (NHS) esters of biotin, which react efficiently with primary amines (-NH2) on protein surfaces, such as the side chains of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[1]

Specifically, water-soluble variants like Sulfo-NHS-Biotin are ideal for selectively labeling cell surface proteins because their charged nature prevents them from crossing the intact plasma membrane.[2][3] This ensures that only proteins exposed to the extracellular environment are biotinylated. Subsequent cell lysis and affinity purification using streptavidin- or avidin-conjugated resins allow for the specific isolation of these labeled proteins for downstream analysis, such as Western blotting or mass spectrometry.

Principle of Cell Surface Biotinylation

The workflow for cell surface protein biotinylation involves several key steps: initial cell preparation, incubation with an amine-reactive biotinylation reagent, quenching of the reaction, cell lysis, and affinity purification of biotinylated proteins. The use of a membrane-impermeable biotinylation reagent is critical to ensure the specificity of cell surface labeling.

Caption: A schematic overview of the cell surface protein biotinylation workflow.

The core of this technique lies in the chemical reaction between the NHS ester of the biotin reagent and primary amines on the target proteins.

Caption: The chemical reaction between Sulfo-NHS-Biotin and a primary amine on a protein.

Experimental Protocols

Materials and Reagents

Reagents:

-

EZ-Link™ Sulfo-NHS-Biotin, Sulfo-NHS-LC-Biotin, or Sulfo-NHS-SS-Biotin

-

Phosphate-Buffered Saline (PBS), pH 8.0

-

Quenching Buffer (e.g., PBS containing 100 mM glycine)[3][4]

-

Cell Lysis Buffer (e.g., RIPA buffer) with protease inhibitors

-

Streptavidin or NeutrAvidin Agarose Resin

-

Wash Buffer (e.g., lysis buffer with a lower detergent concentration)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

Equipment:

-

Standard cell culture equipment

-

Refrigerated centrifuge

-

End-over-end rotator

-

Western blotting or mass spectrometry equipment

Quantitative Data Summary

The following table summarizes typical quantitative parameters for cell surface biotinylation experiments. Optimization may be required for specific cell types and experimental goals.

| Parameter | Recommended Range | Notes |

| Cell Density | 1 x 10^7 to 2.5 x 10^7 cells/mL | A higher cell concentration is generally more efficient.[4][5] |

| Biotin Reagent Concentration | 0.25 - 1.0 mg/mL (approx. 0.5 - 2 mM) | A final concentration of 2-5 mM is often effective.[3][5][6] |

| Incubation Temperature | 4°C or on ice | Performing the incubation at 4°C minimizes the internalization of the biotin reagent.[4][5] |

| Incubation Time | 30 minutes | Incubation times can be varied, but 30 minutes is a common starting point.[3][5][6] |

| Quenching Reagent | 50-100 mM Glycine in PBS | Effectively stops the biotinylation reaction by consuming excess reagent.[3][6] |

| Affinity Resin Volume | 50 µL of 50% slurry per 100 µL of lysate | The amount of resin should be optimized based on the expected amount of biotinylated protein.[6] |

| Affinity Incubation | 2-3 hours to overnight at 4°C | Longer incubation times can increase the capture of biotinylated proteins.[6] |

Detailed Protocol for Biotinylation of Adherent Cells

-

Cell Preparation:

-

Biotinylation Reaction:

-

Immediately before use, prepare the biotinylation reagent solution by dissolving Sulfo-NHS-Biotin in ice-cold PBS (pH 8.0) to the desired final concentration (e.g., 0.5 mg/mL).[6]

-

Aspirate the final PBS wash and add the biotinylation solution to the cells, ensuring the cell monolayer is completely covered.

-

Incubate the cells on ice for 30 minutes with gentle rocking.[6]

-

-

Quenching:

-

Aspirate the biotinylation solution and wash the cells three times with ice-cold Quenching Buffer (e.g., PBS with 100 mM glycine).[3]

-

Incubate the final wash for 5-10 minutes on ice to ensure complete quenching of any unreacted biotinylation reagent.

-

-

Cell Lysis:

-

Aspirate the Quenching Buffer and add ice-cold Lysis Buffer containing protease inhibitors to the cells.

-

Incubate on ice for 30 minutes with occasional agitation to lyse the cells.[7]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[6]

-

Transfer the supernatant (cleared lysate) to a new tube. A small aliquot can be saved as the "total lysate" control.

-

-

Affinity Purification:

-

Add the appropriate volume of washed streptavidin-agarose resin to the cleared lysate.

-

Incubate on an end-over-end rotator for 2-3 hours to overnight at 4°C.[6]

-

-

Washing and Elution:

-

Pellet the resin by centrifugation at a low speed (e.g., 5,000 rpm) for 1 minute at 4°C.[6]

-

Remove the supernatant and wash the beads three times with Wash Buffer.[6]

-

After the final wash, remove all supernatant and add SDS-PAGE sample buffer to the beads to elute the bound proteins.

-

Heat the samples at 65-95°C for 5-10 minutes. Note that heating at 65°C may be preferable for membrane proteins to prevent aggregation.[6]

-

-

Analysis:

-

Centrifuge the eluted samples to pellet the resin and load the supernatant onto an SDS-PAGE gel for analysis by Western blotting or Coomassie staining.

-

Downstream Applications and Considerations

-

Western Blotting: A common method to detect specific biotinylated proteins of interest.

-

Mass Spectrometry: For proteomic identification of the entire population of cell surface proteins.

-

Cleavable Biotin Reagents: Sulfo-NHS-SS-Biotin contains a disulfide bond in the spacer arm, allowing for the elution of biotinylated proteins from streptavidin resin under reducing conditions (e.g., with DTT), which can be advantageous for certain downstream applications.[8]

-

Internalization Assays: This protocol can be adapted to study protein endocytosis by biotinylating surface proteins at 4°C, warming the cells to allow for internalization, and then stripping the remaining surface biotin with a reducing agent before analysis.[9]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield of biotinylated protein | Inefficient biotinylation | Ensure pH of PBS is 7.5-8.5. Use fresh biotin reagent. Optimize reagent concentration. |

| Incomplete cell lysis | Use a more stringent lysis buffer. Ensure complete cell disruption. | |

| High background/non-specific binding | Intracellular protein labeling | Ensure cell membrane integrity. Perform all steps at 4°C. |

| Inadequate washing | Increase the number of wash steps and/or the stringency of the wash buffer. | |

| Cytosolic proteins detected | Cell membrane damage | Handle cells gently. Use isotonic buffers. |

| Reagent is not membrane-impermeable | Confirm the use of a "Sulfo-" NHS-Biotin variant. |

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. apexbt.com [apexbt.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Alternative Biotinylation Protocol for the Phospho-Immunoreceptor Array: R&D Systems [rndsystems.com]

- 5. researchgate.net [researchgate.net]

- 6. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell surface biotinylation [protocols.io]

- 8. Comprehensive Discovery of the Accessible Primary Amino Group-Containing Segments from Cell Surface Proteins by Fine-Tuning a High-Throughput Biotinylation Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note & Protocol: A Step-by-Step Guide to Protein Biotinylation

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin (Vitamin H) and avidin or streptavidin is one of the strongest non-covalent bonds known in nature, making it an invaluable tool for the detection, purification, and immobilization of proteins and other macromolecules.[1][2][3]

This guide provides a detailed protocol for the biotinylation of proteins. While the user inquired about D-Biotinol, it is important to note that this compound possesses a terminal primary alcohol, which is not readily reactive with functional groups on proteins under physiological conditions.[4] Direct conjugation with this compound would require chemical activation of its hydroxyl group, a process for which standardized protocols are not widely established.

Therefore, this application note will focus on the most common and well-documented method of protein biotinylation: the use of N-hydroxysuccinimide (NHS) esters of D-Biotin.[5][6] These reagents efficiently react with primary amines on the protein surface, such as the ε-amino group of lysine residues and the N-terminal α-amino group, to form stable amide bonds.[5]

Principle of Amine-Reactive Biotinylation

The most prevalent strategy for biotinylating proteins involves the use of NHS-activated biotin derivatives. In this reaction, the NHS ester of biotin reacts with a primary amine on the protein in a nucleophilic substitution reaction. This reaction results in the formation of a stable amide bond, covalently linking the biotin molecule to the protein, and the release of the NHS leaving group.[5] The reaction is typically carried out in a buffer with a pH between 7 and 9 to ensure that the primary amines are deprotonated and thus nucleophilic.[5][6]

Materials and Reagents

-

Protein to be biotinylated (1-10 mg/mL in an amine-free buffer)

-

Amine-reactive biotinylation reagent (e.g., NHS-Biotin, Sulfo-NHS-Biotin)

-

Amine-free reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving non-water-soluble NHS-biotin reagents

-

Desalting column or dialysis cassette for purification

-

Storage buffer for the biotinylated protein (e.g., PBS with a protein stabilizer)

-

Reagents for determining the degree of biotinylation (e.g., HABA/Avidin assay kit)

Experimental Protocols

Preparation of Protein and Reagents

-

Protein Preparation : Ensure the protein solution is at a concentration of 1-10 mg/mL. The protein must be in an amine-free buffer, as buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the NHS-ester. If necessary, exchange the buffer using dialysis or a desalting column.

-

Biotinylation Reagent Preparation : Immediately before use, prepare a stock solution of the NHS-biotin reagent. For water-insoluble NHS-biotin, dissolve it in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. Water-soluble sulfo-NHS-biotin can be dissolved directly in the reaction buffer. It is crucial to allow the vial of the NHS-biotin reagent to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the reactive NHS ester.

Biotinylation Reaction

-

Molar Ratio Calculation : Determine the desired molar excess of the biotinylation reagent to the protein. A 10-20 fold molar excess is a common starting point. The optimal ratio can vary depending on the protein and the desired degree of biotinylation and may require empirical determination.

-

Reaction Incubation : Add the calculated amount of the biotinylation reagent stock solution to the protein solution. Mix gently but thoroughly.

-

Incubation : Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

Purification of the Biotinylated Protein

-

Removal of Excess Biotin : It is critical to remove unreacted biotinylation reagent from the conjugated protein. This can be achieved using a desalting column (for rapid purification) or dialysis (for larger volumes).

-